molecular formula C20H15Cl3N4O3 B11427606 8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11427606
M. Wt: 465.7 g/mol
InChI Key: FNNULBSRLPNUCS-UHFFFAOYSA-N
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Description

8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and dichlorobenzyl groups attached to a purine-dione core, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to introduce the chlorophenoxy group.

    Introduction of the dichlorobenzyl group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction using 2,6-dichlorobenzyl chloride.

    Cyclization and formation of the purine-dione core: The final step involves the cyclization of the intermediate compounds to form the purine-dione core, followed by methylation to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenoxy)-7-(2,6-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of chlorophenoxy and dichlorobenzyl groups attached to a purine-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C20H15Cl3N4O3

Molecular Weight

465.7 g/mol

IUPAC Name

8-(4-chlorophenoxy)-7-[(2,6-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H15Cl3N4O3/c1-25-17-16(18(28)26(2)20(25)29)27(10-13-14(22)4-3-5-15(13)23)19(24-17)30-12-8-6-11(21)7-9-12/h3-9H,10H2,1-2H3

InChI Key

FNNULBSRLPNUCS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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